molecular formula C22H25N3O6 B12741212 4,6-Dimethyl-2-(3,4,5-trimethoxyanilino)pyrimidine salicylate CAS No. 94696-72-7

4,6-Dimethyl-2-(3,4,5-trimethoxyanilino)pyrimidine salicylate

Cat. No.: B12741212
CAS No.: 94696-72-7
M. Wt: 427.4 g/mol
InChI Key: OGEWEKOWAGMHER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-(3,4,5-trimethoxyanilino)pyrimidine salicylate typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 3,4,5-trimethoxyaniline under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . The salicylate form is obtained by reacting the resulting compound with salicylic acid in a methanolic solution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-(3,4,5-trimethoxyanilino)pyrimidine salicylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethyl-2-(3,4,5-trimethoxyanilino)pyrimidine salicylate is unique due to its combination of the pyrimidine core and the trimethoxyphenyl group, which imparts distinct biological activities and chemical properties. Its ability to inhibit nucleoside transport and arrest the mitotic cycle sets it apart from other similar compounds .

Properties

CAS No.

94696-72-7

Molecular Formula

C22H25N3O6

Molecular Weight

427.4 g/mol

IUPAC Name

4,6-dimethyl-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine;2-hydroxybenzoic acid

InChI

InChI=1S/C15H19N3O3.C7H6O3/c1-9-6-10(2)17-15(16-9)18-11-7-12(19-3)14(21-5)13(8-11)20-4;8-6-4-2-1-3-5(6)7(9)10/h6-8H,1-5H3,(H,16,17,18);1-4,8H,(H,9,10)

InChI Key

OGEWEKOWAGMHER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC(=C(C(=C2)OC)OC)OC)C.C1=CC=C(C(=C1)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.